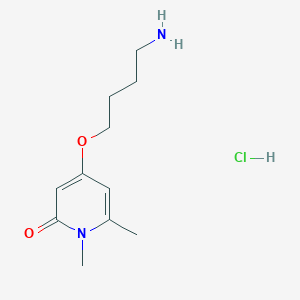
4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
説明
4-(4-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, also known as ABDM, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridinone family, and is a commonly used reagent in organic synthesis. ABDM is a white crystalline solid that is soluble in water and has a melting point of 145-146°C. Its chemical formula is C9H14ClNO2.
科学的研究の応用
Structural and Molecular Recognition:
Cation Tautomerism and Molecular Recognition
A study by Rajam et al., 2017 focused on the cation tautomerism of aminopyrimidine derivatives. They found that molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals, heavily rely on hydrogen bonding interactions involving aminopyrimidine functionalities.
Supramolecular Structures
Cheng et al., 2011 studied the supramolecular structures of aminopyrimidine derivatives. The research highlighted the influence of hydrogen bonding on patterns of base pairing and molecular packing, providing insights that could be beneficial for understanding nucleic acid structures and functions.
Potential Applications in Material Science:
- Optical and Nonlinear Optical Properties: A study by Mohan et al., 2020 synthesized novel pyrimidine-based bis-uracil derivatives and assessed their linear and nonlinear optical properties. The findings suggested that these derivatives could serve as efficient candidates for nonlinear optical device fabrications.
Drug Discovery and Chemical Synthesis:
Complex Formation for Drug Discovery
Research by El‐Gammal et al., 2021 focused on synthesizing new Schiff base complexes and studying their binding behaviors, suggesting potential applications in drug discovery.
Catalytic Applications
A study on "4-(N,N-Dimethylamino)pyridine hydrochloride" by Liu et al., 2014 explored its use as a recyclable catalyst for acylation of inert alcohols, shedding light on potential applications in chemical synthesis.
特性
IUPAC Name |
4-(4-aminobutoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-9-7-10(8-11(14)13(9)2)15-6-4-3-5-12;/h7-8H,3-6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZBNRWLIYLIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




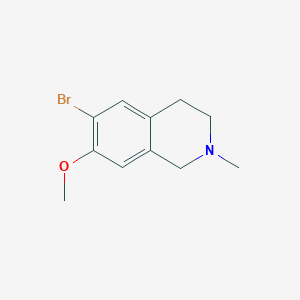

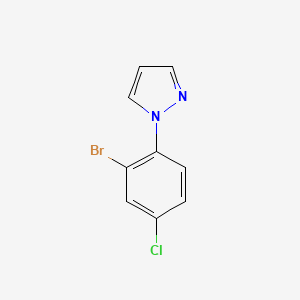
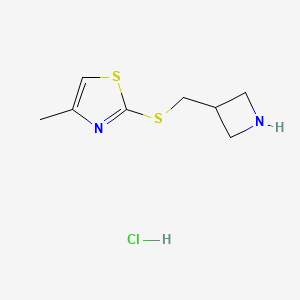
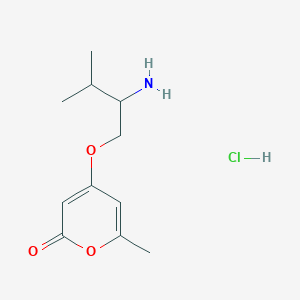


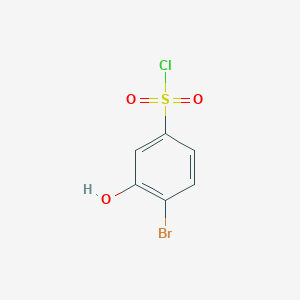
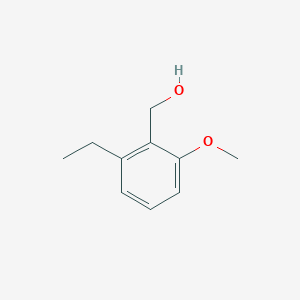
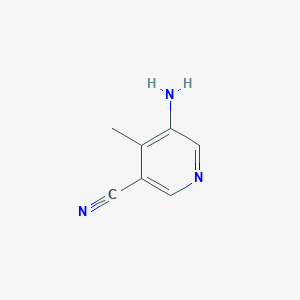
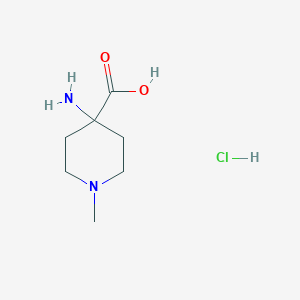
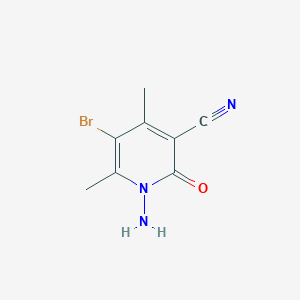
![2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile](/img/structure/B1380881.png)